molecular formula C9H6N6O B1405729 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1638612-65-3

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1405729
CAS No.: 1638612-65-3
M. Wt: 214.18 g/mol
InChI Key: SYQVTJZNKZCADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine (Molecular Formula: C₉H₆N₆O; Molecular Weight: 214.19) is a nitrogen-rich heterocyclic compound featuring a triazolopyrimidine core fused with an imidazole carbonyl group at position 2 . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

imidazol-1-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQVTJZNKZCADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170069
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-65-3
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The preparation of 2-(1H-imidazol-1-ylcarbonyl)triazolo[1,5-a]pyrimidine typically involves the following key steps:

Representative Methodology

  • Cyclocondensation : Starting from 4-alkyl-3,5-diamino-1,2,4-triazoles reacted with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux in acidic media to form the triazolo[1,5-a]pyrimidine ring system.
  • Carbonylation and Coupling : The triazolopyrimidine intermediate bearing a reactive group at the 2-position (e.g., a halogen or activated ester) is then reacted with imidazole under controlled conditions to yield the 2-(1H-imidazol-1-ylcarbonyl) derivative. This step may involve the use of coupling agents or catalysts to facilitate amide bond formation.

Detailed Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Yield (%) Notes
1 4-alkyl-3,5-diamino-1,2,4-triazole + β-dicarbonyl compound Reflux in acetic acid, 24-30 h 80-90 Formation of triazolo[1,5-a]pyrimidine core
2 Triazolopyrimidine intermediate + imidazole Room temp to 50°C, solvent (e.g., isopropanol), 3-24 h 70-88 Amide bond formation via nucleophilic substitution

Research Findings on Synthetic Variations

  • One-pot multi-component syntheses have been explored to streamline the preparation of triazolo[1,5-a]pyrimidine analogues, enabling efficient access to derivatives including the imidazolylcarbonyl-substituted compounds.
  • The use of Dimroth rearrangement in acidic conditions allows for the conversion of 1,2,4-triazolo[4,3-a]pyrimidines to the desiredtriazolo[1,5-a]pyrimidine scaffold, which can then be functionalized further.
  • Variations in the substituents on the triazolopyrimidine ring influence the reactivity and selectivity of the coupling with imidazole, affecting the overall yield and purity of the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Cyclocondensation with β-dicarbonyls Aminotriazoles + β-dicarbonyl compounds Ring closure via condensation High yield, well-established Long reaction times (24-30 h)
Dimroth rearrangement Hydrazinylpyrimidines + carbonyl compounds Rearrangement under acidic conditions Access to regioisomers Requires acidic conditions
Coupling with imidazole Triazolopyrimidine intermediate + imidazole Amide bond formation Direct introduction of imidazolylcarbonyl group May require coupling agents
One-pot multi-component synthesis Aminotriazoles + multiple reagents Multi-component reaction Streamlined, efficient Optimization needed for each derivative

Chemical Reactions Analysis

Alkylation and Salt Formation

The N(3)-position of the triazole ring undergoes alkylation with alkyl halides under mild conditions (e.g., refluxing acetone), forming iminium salts. For example:

Compound+R Xacetone refluxN 3 alkylated iminium salt[6]\text{Compound}+\text{R X}\xrightarrow{\text{acetone reflux}}\text{N 3 alkylated iminium salt}\quad[6]

These salts serve as precursors for further transformations, such as ylide generation (see Section 2).

Ylide Generation and Thermolysis

Treatment of N(3)-alkylated iminium salts with triethylamine generates N-ylides. Subsequent thermolysis in dry acetonitrile yields cyanamido-pyrimidine derivatives through ring-opening pathways:

Iminium saltEt3NYlideΔ,MeCN2 cyanamido pyrimidine[6]\text{Iminium salt}\xrightarrow{\text{Et}_3\text{N}}\text{Ylide}\xrightarrow{\Delta,\text{MeCN}}2\text{ cyanamido pyrimidine}\quad[6]

Key Conditions :

  • Solvent: Dry acetonitrile

  • Temperature: 80–100°C

  • Yield: 60–75%

Ring Transformation Reactions

The ylides undergo nucleophilic attacks, leading to novel heterocycles. For instance, phenylacyliminium salts react with alcohols or amines under acidic conditions to form imidazol-2-ylpyrimidines:

ReactantConditionsProductYieldSource
PhenylacyliminiumEtOH, HCl, reflux2-(2-Ethoxyimidazolyl)pyrimidine58%
PhenylacyliminiumNH₃, HCl, room temperature2-(2-Aminoimidazolyl)pyrimidine64.4%

Cross-Coupling Reactions

The electron-rich imidazole and pyrimidine rings participate in palladium-catalyzed cross-couplings. While direct data on the compound is limited, analogous triazolopyrimidines undergo Suzuki-Miyaura couplings:

Br substituted analog+Ar B OH 2Pd PPh3 4,baseBiaryl product[9]\text{Br substituted analog}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{Biaryl product}\quad[9]

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O

Hydrolysis and Functional Group Interconversion

The imidazolylcarbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

ImidazolylcarbonylHCl H2OCarboxylic acid[1][9]\text{Imidazolylcarbonyl}\xrightarrow{\text{HCl H}_2\text{O}}\text{Carboxylic acid}\quad[1][9]

Applications : This reaction enables modular derivatization for drug discovery.

Oxidative Cyclization

Pyrimidin-2-yl-amidine precursors undergo oxidative cyclization to form the triazolopyrimidine core. For example:

Pyrimidin 2 yl amidineOxidantTriazolopyrimidine[9]\text{Pyrimidin 2 yl amidine}\xrightarrow{\text{Oxidant}}\text{Triazolopyrimidine}\quad[9]

Common Oxidants : Chloramine-T, iodine/KI.

Interaction with Biological Targets

While not a classical reaction, the compound binds enzymes like JAK1/2 and HIV-1 reverse transcriptase via non-covalent interactions (e.g., hydrogen bonding with the imidazole nitrogen) .

Mechanistic Insights

  • Ylide Stability : The N-ylides are stabilized by conjugation across the triazole-pyrimidine system .

  • Ring Transformation : Acidic conditions promote protonation at N(1), facilitating nucleophilic attack and ring rearrangement .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of apoptosis. For instance, studies have shown that this compound can act as an inhibitor of specific kinases involved in cancer progression, such as JAK1 and JAK2 .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell function makes it a potential candidate for developing new antibiotics. The structural features of the compound facilitate interactions with microbial enzymes, leading to inhibition of growth .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes. Its binding affinity to active sites of enzymes can lead to conformational changes that inhibit their function. This property is particularly relevant in the context of diseases where enzyme dysregulation is a factor .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : A common method involves the reaction of imidazole derivatives with triazolopyrimidine precursors under microwave irradiation. This approach is catalyst-free and enhances reaction efficiency .
  • Conventional Heating Methods : Traditional heating methods can also be employed but may require longer reaction times and specific solvents.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives inhibited cancer cell proliferation by targeting JAK kinases .
Study 2Antimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development .
Study 3Enzyme InteractionFound that the compound inhibits specific enzymes involved in metabolic pathways crucial for disease progression .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as JAK1 and JAK2 , affecting signaling pathways involved in cell proliferation and immune responses. The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of triazolopyrimidine derivatives are heavily influenced by substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents Biological Activity Synthesis Method Key Findings
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine -NH₂ at position 2 Antiproliferative (MGC-803, HCT-116) Biginelli-like multi-component reaction Moderate activity against gastric and colon cancer cell lines .
Indole-fused triazolopyrimidine Indole at position 7 Anticancer (MCF-7, HCT-116) Molecular hybridization Enhanced selectivity for breast cancer cells via tubulin inhibition .
Thioacetohydrazide-triazolopyrimidine -S-CO-NH-NH₂ at position 2 Antimicrobial, herbicidal Heterocyclization Convertible to 1,3,4-oxadiazoles with improved fungicidal activity .
2-(1H-Imidazol-1-ylcarbonyl) derivative Imidazole carbonyl at position 2 Potential multitarget inhibition (e.g., hCA IX/XII) Not explicitly reported (likely nucleophilic acyl substitution) Hypothesized to inhibit tumor-associated carbonic anhydrases due to imidazole’s zinc-binding affinity .

Pharmacological Profile

  • Anticancer Activity: While indole-triazolopyrimidine hybrids (e.g., compound 5q) exhibit IC₅₀ values of 1.2–3.8 μM against MCF-7 cells , the imidazole carbonyl derivative’s activity remains underexplored.
  • Antimicrobial Potential: Thioacetohydrazide derivatives show 60–80% inhibition against wheat fusarium at 50 μg/mL , but the imidazole variant’s efficacy is unknown. Imidazole’s inherent antifungal properties (seen in clotrimazole analogues) may enhance this profile.
  • Synthetic Accessibility: The 2-amino derivative is synthesized via a one-pot, catalyst-free method with yields >75% , whereas the imidazole carbonyl analogue’s synthesis may require specialized reagents (e.g., carbodiimides) for amide bond formation.

Mechanistic Insights

  • Target Engagement: Substitutions at position 2 influence target specificity. For example, amino groups favor tubulin polymerization inhibition , while imidazole carbonyl groups may interact with zinc-containing enzymes like hCA IX/XII .

Biological Activity

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its unique structural features that incorporate both imidazole and triazolopyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of this compound is C9H6N6OC_9H_6N_6O with a molecular weight of 214.18 g/mol. Its structure combines the electron-rich imidazole ring with a triazolopyrimidine core, enhancing its reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant anticancer effects. For instance, compounds derived from this structure have shown potent inhibition of cancer cell proliferation in various tumor cell lines.

  • Case Study : A study reported that certain derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Research Findings : A recent investigation found that copper(II) complexes of triazolopyrimidine derivatives exhibited enhanced antimicrobial activity compared to their non-complexed counterparts . The complexes showed significant activity against both planktonic cells and biofilms.

The biological effects of this compound are primarily mediated through:

  • Enzyme Inhibition : The compound acts as an inhibitor of several kinases such as JAK1 and JAK2. This inhibition can disrupt critical signaling pathways like the JAK-STAT pathway, leading to altered gene expression and cellular responses .
  • DNA Interaction : The compound has demonstrated DNA intercalating properties, which may contribute to its cytotoxic effects in cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
[1,2,4]Triazolo[1,5-a]pyrimidineBasic triazolo-pyrimidine structureKnown for anticancer activity
Imidazo[1,2-a]pyridineImidazole ring fused with pyridineExhibits antibacterial properties
Pyrazolo[1,5-a]pyrimidinePyrazole ring integrated with pyrimidineAntimetabolite activity in purine metabolism
Benzimidazo[1,2-a]pyrimidineBenzene fused to imidazole and pyrimidinePotential neuroprotective effects

Q & A

Q. Basic Research Focus

  • Antiparasitic assays : Leishmanicidal activity is tested via IC50_{50} determination against Leishmania promastigotes using MTT assays, with copper(II) complexes showing enhanced efficacy .
  • Herbicidal screening : Post-emergent herbicidal activity is assessed against Brassica campestris and Echinochloa crusgalli at 100–500 ppm concentrations, with EC50_{50} values calculated for sulfonylacetamide derivatives .
  • Antifungal models : Mycelial growth inhibition (e.g., Rhizoctonia solani) is quantified using agar dilution methods .

What mechanistic insights explain the herbicidal activity of triazolopyrimidine derivatives?

Advanced Research Focus
Triazolopyrimidines inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Structural analogs with sulfonylurea-like substituents (e.g., methylsulfonamide at C-2) exhibit competitive inhibition by mimicking the ALS substrate’s pyrimidine core . Computational docking (e.g., AutoDock Vina) reveals binding affinity (ΔG = −8.2 kcal/mol) at the ALS active site, correlating with substituent electronegativity .

How are structure-activity relationships (SARs) developed for triazolopyrimidine-based herbicides?

Advanced Research Focus
SAR studies prioritize:

  • Substituent position : Methyl groups at C-5/C-7 enhance ALS inhibition by 30% compared to unsubstituted derivatives .
  • Heterocyclic appendages : Thiadiazole or oxadiazole moieties at C-2 improve systemic mobility in plant vasculature .
  • Lipophilicity : LogP values >2.5 (e.g., trifluoromethyl derivatives) correlate with higher foliar absorption .

What computational strategies predict the physicochemical properties of triazolopyrimidine derivatives?

Advanced Research Focus
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic regions for functionalization .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) predict redox stability in energetic materials .
  • QSPR models : Regression analyses link substituent descriptors (e.g., Hammett σ) to bioactivity .

How are natural triazolopyrimidine derivatives (e.g., essramycin) isolated and characterized?

Q. Advanced Research Focus

  • Extraction : Essramycin is isolated from Streptomyces spp. via ethyl acetate partitioning and silica gel chromatography .
  • Structural elucidation : X-ray crystallography confirms the fused triazole-pyrimidine core (bond angles: 117–122°) .
  • Biosynthetic pathways : Non-ribosomal peptide synthetase (NRPS) genes are identified via genome mining .

How can contradictory data in biological activity studies be resolved?

Advanced Research Focus
Discrepancies in EC50_{50} values (e.g., antifungal assays) arise from:

  • Assay conditions : Variations in pH (5.5 vs. 7.0) or incubation time (48 vs. 72 hrs) .
  • Compound stability : Hydrolytic degradation of sulfonylacetamides in aqueous media reduces efficacy .
  • Statistical validation : ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05) across replicates .

What methodologies explore the photophysical properties of push-pull triazolopyrimidine systems?

Q. Advanced Research Focus

  • UV-Vis spectroscopy : Electron-withdrawing groups (e.g., nitro) redshift absorption maxima (λmax_{\text{max}} = 350–420 nm) .
  • Fluorescence quenching : Solvatochromic shifts in DMF vs. acetonitrile reveal intramolecular charge transfer (ICT) .
  • Cyclic voltammetry : Oxidation potentials (Eox_{\text{ox}} = 1.2–1.5 V vs. Ag/AgCl) correlate with HOMO energy levels .

How are transition metal complexes of triazolopyrimidines synthesized and characterized?

Q. Advanced Research Focus

  • Ligand design : 7-Isobutyl-5-methyl-triazolo[1,5-a]pyrimidine (ibmtp) coordinates Cu(II) via N3 and N4 atoms .
  • X-ray diffraction : Monoclinic crystal structures (space group P21_1/c) reveal distorted octahedral geometries .
  • Magnetic properties : EPR spectroscopy shows axial symmetry (g_{\parallel} = 2.25, g_{\perp} = 2.05) for Cu(II)-ibmtp complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.